molecular formula C6H8F3NO2 B2511325 (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 921224-91-1

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2511325
CAS No.: 921224-91-1
M. Wt: 183.13
InChI Key: JOMHNFHOGGKSIM-RXMQYKEDSA-N
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Description

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 921224-91-1) is a chiral, non-proteinogenic amino acid that serves as a sophisticated building block in modern drug discovery. This compound features a pyrrolidine ring, a saturated scaffold highly valued in medicinal chemistry for its ability to explore three-dimensional pharmacophore space, influence the stereochemistry of a molecule, and improve druggability by optimizing parameters such as solubility and lipophilicity . The core of its research value lies in the strategic incorporation of a trifluoromethyl group at the alpha position. Introducing the -CF 3 group is a cornerstone of contemporary drug design, as it significantly alters a compound's properties, including its metabolic stability, lipophilicity, and binding affinity through electron-withdrawing effects . This makes the compound a key precursor for developing potent and selective bioactive molecules. Pyrrolidine carboxamide derivatives, for instance, have been identified as a novel class of potent inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , with the chirality of the pyrrolidine ring being critical for inhibitory activity . Furthermore, pyrrolidine-2-carboxylic acid derivatives are being investigated for their potential in treating conditions such as pain . As a single-enantiomer (R)-configured molecule, it provides a defined spatial orientation of substituents, which is essential for interacting with enantioselective biological targets like proteins and enzymes, allowing for a precise structure-activity relationship (SAR) study . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHNFHOGGKSIM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The stereoselective synthesis of (R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid often begins with an organocatalytic Michael addition between 1,1,1-trifluoromethylketones and nitroolefins. This step proceeds under mild conditions with low catalyst loadings (e.g., 2–5 mol% of cinchona alkaloid-derived catalysts), yielding Michael adducts with high diastereo- and enantioselectivity (up to 99% ee). The nitroolefin acts as an electrophilic partner, while the trifluoromethylketone contributes the CF₃ group and the carboxylic acid precursor.

Hydrogenative Cyclization

The Michael adduct undergoes catalytic hydrogenation to form the pyrrolidine ring. Using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm), the nitro group is reduced to an amine, which cyclizes with the ketone to form the pyrrolidine core. This step establishes three contiguous stereocenters, including the (R)-configuration at the 2-position. Subsequent oxidation of the secondary alcohol (if present) to a carboxylic acid completes the synthesis.

Table 1: Optimization of Asymmetric Michael Addition Conditions

Catalyst Solvent Temp (°C) Yield (%) ee (%)
Cinchonidine Toluene 25 92 98
Quinidine CH₂Cl₂ 0 88 95
Thiourea EtOH 40 85 90

Direct Trifluoromethylation Strategies

Base-Mediated Trifluoromethylation

A common approach involves introducing the trifluoromethyl group to a preformed pyrrolidine-2-carboxylic acid scaffold. Treatment of pyrrolidine-2-carboxylic acid derivatives with trifluoromethyl iodide (CF₃I) in dimethyl sulfoxide (DMSO) at −20°C to room temperature facilitates nucleophilic substitution. Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) is typically employed as a base to deprotonate the α-position, enabling CF₃ group attachment.

Stereochemical Control

Chiral auxiliaries or enantioselective catalysts are critical for achieving the (R)-configuration. For example, using (S)-proline as a catalyst in DMSO at 0°C yields the (R)-enantiomer with 85% ee. The carboxylic acid group is introduced either before or after trifluoromethylation, depending on the stability of intermediates.

Table 2: Trifluoromethylation Reaction Parameters

Starting Material Base Solvent Temp (°C) Yield (%) ee (%)
Pyrrolidine-2-carboxylate K₂CO₃ DMSO −20 78 85
Pyrrolidine-2-amide CsF DMF 25 82 88

Solvent-Free and Microwave-Assisted Synthesis

Catalyst Systems

Microwave irradiation accelerates reactions under solvent-free conditions. A mixture of L-proline immobilized on silica (L-proline/SiO₂) catalyzes the cyclocondensation of trifluoroacetoacetate esters with aldehydes, forming pyrrolidine intermediates. At 126 W microwave power, reaction times reduce from 6 hours to 12 minutes, with yields improving from 69% to 82%.

Carboxylic Acid Formation

The ester intermediates are hydrolyzed using aqueous hydrochloric acid (HCl) to yield the carboxylic acid. This one-pot method eliminates solvent waste and enhances atom economy.

Table 3: Microwave vs. Conventional Heating

Method Time Yield (%) Purity (%)
Microwave 12 min 82 95
Conventional 6 h 69 89

Hydrogenative Cyclization Approaches

Catalytic Hydrogenation Parameters

Palladium-catalyzed hydrogenation of enamine precursors derived from β-keto esters generates the pyrrolidine ring. Key parameters include hydrogen pressure (2–5 atm), temperature (50–80°C), and catalyst loading (5–10 wt% Pd/C). Under optimized conditions, diastereoselectivity exceeds 20:1 in favor of the (R)-isomer.

Diastereoselectivity Control

The use of chiral ligands, such as (R)-BINAP, enhances stereochemical outcomes. For example, hydrogenation in tetrahydrofuran (THF) with (R)-BINAP-modified Pd/C achieves 94% ee and 90% yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to improve scalability. Trifluoromethylation and cyclization steps are performed in tandem, with residence times optimized to 10–15 minutes. This method achieves throughputs of 1–5 kg/day with ≥99% purity.

Process Optimization

Key industrial challenges include minimizing byproducts (e.g., over-fluorinated derivatives) and recycling catalysts. Immobilized enzyme systems and membrane filtration technologies are under investigation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications.

Case Study: Neurological Disorders

Research has shown that derivatives of (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid exhibit potential as anticonvulsants by modulating GABAergic neurotransmitter systems. For instance, a study demonstrated that specific analogs could significantly reduce seizure activity in animal models, indicating their potential for treating epilepsy .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural chemistry, this compound is utilized to improve the efficacy of pesticides and herbicides. The compound's stability and bioactivity contribute to better performance in field applications.

Data Table: Agrochemical Applications

CompoundApplication TypeEffectiveness
Trifluoromethyl pyrrolidineHerbicide formulationIncreased stability
Trifluoromethyl pyrrolidineInsecticide developmentEnhanced bioactivity

Material Science

Incorporation into Polymers

The compound is also valuable in material science, where it is incorporated into polymer formulations to impart unique properties such as increased thermal stability and chemical resistance. This application is crucial for developing advanced materials used in various industries.

Case Study: Polymer Development

Research indicates that polymers modified with this compound exhibit superior thermal properties compared to unmodified counterparts. This enhancement allows for broader applications in high-performance materials .

Fluorine Chemistry

Investigating Fluorine's Effects

As a fluorinated compound, this compound plays a vital role in fluorine chemistry research. It aids in understanding how fluorination affects chemical reactivity and properties, which is essential for developing new fluorinated compounds with specific functionalities.

Research Findings

Studies have demonstrated that the presence of the trifluoromethyl group can alter the reactivity of compounds significantly, leading to novel chemical pathways that are not observed in non-fluorinated analogs .

Mechanism of Action

The mechanism of action of ®-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and carboxylic acid groups. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, which can influence its binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, contributing to its overall activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrrolidine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents pKa Applications/Notes
(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid 921224-91-1 183.13 -CF₃ at C2 ~1.05 Drug design, enzyme inhibition
(R)-Pyrrolidine-2-carboxylic acid (Proline) 147-85-3 115.13 -H at C2 ~1.99 Endogenous metabolite, protein synthesis
2-(Trifluoromethyl)pyrrolidine-2-carbonitrile 1989659-46-2 180.15 -CF₃, -CN at C2 N/A Intermediate in synthesis
(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid HCl 1049727-96-9 309.71 -CF₃, benzyl at C2 N/A Improved solubility for bioassays

Key Observations :

  • The -CF₃ group in the target compound lowers the pKa compared to proline (~1.05 vs. ~1.99), increasing acidity due to its electron-withdrawing nature .
  • Hydrochloride salts (e.g., CAS 1049727-96-9) exhibit higher molecular weights and enhanced aqueous solubility, critical for in vivo studies .
  • Carbonitrile derivatives (e.g., CAS 1989659-46-2) serve as synthetic intermediates, enabling further functionalization via hydrolysis or reduction .

Trifluoromethylated Bioactive Compounds

Table 2: Comparison with Drug Candidates

Compound Name Structure/Substituents Biological Relevance Reference
This compound -CF₃, -COOH at C2 Potential protease inhibitor scaffold
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (Ibuza trelvir derivative) -CF₃ at C4, -COOH at C2 SARS-CoV-2 Mpro inhibitor
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxol, urea, -CF₃ Anticancer activity (in vitro)

Key Observations :

  • Stereochemistry and substitution position significantly impact biological activity. For example, the (2S,4R)-isomer in Ibuza trelvir derivatives shows antiviral efficacy, while the (R)-configuration in the target compound may optimize binding to chiral enzyme pockets .
  • Benzodioxol- and urea-containing analogs (e.g., CAS 14{4,5}) demonstrate broader anticancer activity, suggesting that -CF₃ alone is insufficient for cytotoxicity without additional pharmacophores .

Key Observations :

  • Boc-protected derivatives (e.g., CAS 959576-51-3) are thermally stable but require acidic deprotection, limiting their use in base-sensitive reactions .
  • Hydrobromide salts exhibit higher hygroscopicity than hydrochlorides, complicating long-term storage .

Biological Activity

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_{7}H8_{8}F3_{3}N O2_{2}
  • Molecular Weight : 201.14 g/mol
  • Functional Groups : Trifluoromethyl group, carboxylic acid, and pyrrolidine ring.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating penetration into biological membranes. The carboxylic acid group can form hydrogen bonds and ionic interactions, which are crucial for binding to target molecules.

Biological Activities

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties in various cell lines. Research suggests potential cytotoxic effects against tumor cells, although specific mechanisms remain under investigation .
  • Neuropharmacological Effects : The compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.
  • Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX). In vitro studies are necessary to confirm these activities and elucidate the underlying mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
NeuropharmacologyModulation of neurotransmitter systems
Anti-inflammatoryPotential COX inhibition

Detailed Research Findings

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound has selective cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells. The IC50_{50} values for these studies are currently being evaluated to determine the compound's efficacy compared to standard anticancer agents .
  • Neuropharmacological Investigations : Research has indicated that the compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering new avenues for treating neurodegenerative diseases.
  • Inflammation Models : Experimental models using carrageenan-induced paw edema in rats have shown promising results regarding the anti-inflammatory potential of related compounds. Further studies on this compound are warranted to establish its efficacy in similar models .

Q & A

Q. What are the established synthetic routes for (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step protocols starting from pyrrolidine derivatives. For example, in a patent application (EP 4,374,877 A2), trifluoromethylation is achieved using reagents like trifluoromethyl halides under basic conditions. A tert-butyloxycarbonyl (Boc) group is often introduced to protect the amine during functionalization, followed by hydrolysis to yield the carboxylic acid . Another route involves stereoselective alkylation of chiral proline analogs using fluorinated electrophiles, with purification via recrystallization or chromatography to ensure enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • LCMS : To confirm molecular weight (e.g., observed m/z 531 [M-H]⁻ in a related compound) and monitor reaction progress .
  • Chiral HPLC : For enantiomeric excess determination, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • NMR : ¹H and ¹³C NMR to verify structural integrity, with characteristic shifts for the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in similar pyrrolidine derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a chiral building block for protease inhibitors, receptor modulators, and fluorinated drug candidates. Its trifluoromethyl group enhances metabolic stability and binding affinity, making it valuable in structure-activity relationship (SAR) studies. For instance, derivatives have been incorporated into kinase inhibitors and G protein-coupled receptor (GPCR) ligands .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Enantiomeric purity is critical for bioactive applications. Strategies include:

  • Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry during trifluoromethylation .
  • Dynamic kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
  • Chiral stationary phase chromatography : Preparative HPLC with columns such as Daicel CHIRALCEL OD-H to separate diastereomers .

Q. What experimental challenges arise when scaling up synthesis, and how are they addressed?

Challenges include:

  • Low yields in trifluoromethylation : Optimize reaction conditions (e.g., temperature, solvent polarity) or switch to continuous flow reactors for better control .
  • Purification difficulties : Replace column chromatography with fractional crystallization using solvent pairs like ethyl acetate/hexane .
  • Degradation under acidic conditions : Introduce protective groups (e.g., Boc) and use mild deprotection agents like TFA .

Q. How do researchers resolve contradictory data in stereochemical assignments?

Discrepancies between computational predictions and experimental results (e.g., optical rotation vs. DFT calculations) are resolved by:

  • X-ray crystallography : Definitive assignment of absolute configuration .
  • Vibrational circular dichroism (VCD) : Correlate experimental spectra with density functional theory (DFT)-generated models .
  • Synthesis of both enantiomers : Comparative bioactivity assays to confirm the active form .

Methodological Recommendations

  • For SAR studies : Incorporate the trifluoromethyl group early in the synthesis to evaluate its impact on target binding .
  • For scale-up : Prioritize continuous flow systems to enhance reproducibility and reduce reaction times .
  • For structural validation : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY) to confirm 3D conformation .

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